molecular formula C9H14N2O B13528674 3-(2-Methoxypyridin-3-YL)propan-1-amine

3-(2-Methoxypyridin-3-YL)propan-1-amine

Cat. No.: B13528674
M. Wt: 166.22 g/mol
InChI Key: WRWHDEANNMGMAO-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-3-YL)propan-1-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a propan-1-amine chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-3-YL)propan-1-amine typically involves the reaction of 2-methoxypyridine with a suitable propan-1-amine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxypyridin-3-YL)propan-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxypyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methoxypyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-12-9-8(4-2-6-10)5-3-7-11-9/h3,5,7H,2,4,6,10H2,1H3

InChI Key

WRWHDEANNMGMAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CCCN

Origin of Product

United States

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